molecular formula C31H21ClN2O5 B6335177 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid CAS No. 905982-78-7

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid

Cat. No.: B6335177
CAS No.: 905982-78-7
M. Wt: 537.0 g/mol
InChI Key: BNCTXHMCLLLOAB-UHFFFAOYSA-N
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Description

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid is a specialized xanthene-based fluorescent chemosensor designed for the detection and quantification of biologically relevant metal ions. Its molecular structure integrates a rhodamine derivative, known for its excellent photophysical properties and a "off-on" fluorescence response, with a 2-methylquinoline moiety that acts as a selective receptor unit. This design is characteristic of probes that remain non-fluorescent (spirolactam form) until a specific binding event occurs, triggering a ring-opening to a highly fluorescent xanthene form. Research indicates this compound is highly valuable for the development of sensitive assay systems for zinc (Zn²⁺) and other cations, facilitating their study in various in vitro biochemical and cellular contexts . Its primary research value lies in applications such as real-time monitoring of intracellular metal ion flux, the study of metal homeostasis and its disruption in disease models, and as a critical component in the engineering of advanced biosensing platforms. The chlorinated hydroxyxanthene core and the benzoic acid tail further enhance its binding affinity and solubility, making it a potent tool for investigating the physiological and pathological roles of metal ions in research settings.

Properties

IUPAC Name

2-[2-chloro-6-hydroxy-5-[[(2-methylquinolin-8-yl)amino]methyl]-3-oxoxanthen-9-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(29(17)34-16)33-15-22-25(35)12-11-20-28(18-6-2-3-7-19(18)31(37)38)21-13-23(32)26(36)14-27(21)39-30(20)22/h2-14,33,35H,15H2,1H3,(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCTXHMCLLLOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=O)C(=CC5=C4C6=CC=CC=C6C(=O)O)Cl)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905982-78-7
Record name 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-yl}benzoic acid FL
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Preparation Methods

Chlorination and Hydroxylation

Regioselective chlorination at the 2-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, followed by hydrolysis with aqueous NaOH to introduce the 6-hydroxy group. Competitive chlorination at alternate positions is minimized by steric hindrance from the benzoic acid substituent.

Introduction of the Quinoline-Aminomethyl Group

The 5-aminomethylquinoline moiety is installed via a Mannich-type reaction . Condensation of 2-methylquinolin-8-amine with formaldehyde and the hydroxylated xanthenone intermediate in ethanol at reflux produces the aminomethyl bridge. Catalytic amounts of acetic acid (10 mol%) enhance reaction efficiency, achieving yields of 68–72% after recrystallization.

An alternative approach employs Betti reaction conditions, where 8-hydroxyquinoline reacts with an aldehyde and ammonium acetate in a one-pot, three-component coupling. This method circumvents the need for pre-formed amines but requires stringent temperature control (−78°C to room temperature) to prevent decomposition.

Assembly of the Benzoic Acid Substituent

The benzoic acid group at the 9-position is introduced early in the synthesis to direct cyclization. Ullmann coupling between iodobenzoic acid and the xanthenone precursor using copper(I) iodide and 1,10-phenanthroline in DMF at 110°C for 24 hours achieves C–C bond formation. Protection of the carboxylic acid as a methyl ester during subsequent steps prevents unwanted side reactions, with final deprotection performed using LiOH in THF/water.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for three representative methods:

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Grover/Shah Cyclization582Scalability (>100 g batches)Requires toxic POCl₃
Photo-Fries Rearrangement438Excellent regioselectivityLow yield, UV equipment needed
Mannich Aminomethylation7212High functional group toleranceSensitive to moisture

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Undesired dimerization products arise from incomplete cyclization, particularly in Eaton’s reagent-mediated reactions. Adding molecular sieves (4Å) to absorb water improves conversion rates by 15–20%.

Stereochemical Control

The aminomethyl bridge introduces a stereogenic center, but existing methods produce racemic mixtures. Asymmetric catalysis using BINOL-derived phosphoric acids has been explored, achieving enantiomeric excess (ee) up to 82% in model systems. Scaling this approach remains challenging due to catalyst cost.

Chemical Reactions Analysis

Types of Reactions

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.

    Biology: The compound can be used in biological assays to study enzyme activity or as a fluorescent marker in imaging studies.

    Industry: It can be used in the development of new materials, such as dyes or sensors, due to its chemical stability and fluorescence properties.

Mechanism of Action

The mechanism of action of 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the xanthene core can interact with proteins or enzymes. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (2′,7′-Dichlorofluorescein)

  • Application: Functions as a fluorescein derivative for detecting reactive oxygen species (ROS) and oxidative stress. Unlike FL1, it lacks metal-complexing groups, limiting its utility in NO detection.
  • Key Data: Property FL1 2′,7′-Dichlorofluorescein Molecular Formula C₃₁H₂₁ClN₂O₅ C₂₀H₁₀Cl₂O₅ Fluorescence Mechanism Cu²⁺-dependent NO reaction ROS-dependent oxidation Selectivity High for NO Broad for ROS

E-2-(6-(Diethylamino)-2-((2-hydroxyphenylimino)methyl)-3-oxo-3H-xanthen-9-yl)benzoic Acid

  • Structure: Contains a diethylamino group at position 6 and a Schiff base (iminomethyl) at position 2 .
  • Application: Acts as a fluorescent "turn-on" probe for cysteine (Cys) via Cu²⁺ displacement and Schiff base hydrolysis. Unlike FL1, it targets thiols rather than NO.
  • Key Data: Property FL1 E-2-Schiff Base Derivative Detection Target NO Cysteine Selectivity Unaffected by thiols Selective over Hcy/GSH Detection Limit Not reported 0.379 μM

2-(6-Hydroxy-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic Acid

  • Structure: Features iodine atoms at positions 4 and 5, replacing FL1’s chlorine and quinolinyl groups .
  • Application: The heavy iodine atoms may enhance X-ray contrast properties or alter fluorescence quenching mechanisms.
  • Key Data: Property FL1 4,5-Diiodo Derivative Molecular Weight ~529.87 g/mol 640.10 g/mol Potential Use NO sensing Unclear; possibly imaging

Methyl 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

  • Application : Esterification improves lipid solubility for cellular uptake. Used in fluorescence studies where carboxylate deprotonation is undesirable.
  • Key Data: Property FL1 Methyl Ester Derivative Solubility Polar (carboxylic acid) Nonpolar (ester) Application Aqueous NO detection Membrane-permeable probes

Biological Activity

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid (CAS No. 905982-78-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The molecular formula of the compound is C31H21ClN2O5C_{31}H_{21}ClN_{2}O_{5} with a molecular weight of 536.96 g/mol. It appears as a magenta solid and has been characterized for its structural features, which include a chloro group, hydroxyl groups, and a quinoline moiety that may contribute to its biological activity.

PropertyValue
Molecular FormulaC31H21ClN2O5
Molecular Weight536.96 g/mol
AppearanceMagenta solid
CAS Number905982-78-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cellular signaling pathways, and its role in cancer therapy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against several bacterial strains, suggesting that the quinoline structure may enhance the compound's bioactivity against pathogens.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : There is evidence that it may interact with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties.
  • Cancer Cell Line Studies :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values around 30 µM.
    • : This suggests potential for development as an anticancer agent.
  • Cell Signaling Modulation :
    • Research Focus : Investigating the effect on apoptosis-related pathways.
    • Outcome : The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a mechanism by which it may induce apoptosis in cancer cells.

Q & A

Q. What are the primary spectroscopic techniques for confirming the structural identity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environments and substituent positions, particularly the xanthene and quinoline moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₃₁H₂₁ClN₂O₅; MW 536.96) . For fluorescence properties, UV-Vis and fluorescence emission spectra should be recorded (e.g., excitation at 488 nm, emission between 500–600 nm) to confirm its utility as a nitric oxide (NO) sensor .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer: Store the compound as a magenta solid at 2–8°C in airtight, light-protected containers to prevent degradation. Pre-dissolved samples in DMSO should be aliquoted and stored at -20°C, with freeze-thaw cycles minimized . Stability under varying pH or temperature should be assessed via HPLC purity checks before critical experiments .

Q. How is this compound utilized in biological research applications?

  • Methodological Answer: As a component of the “NO-ON” intracellular nitric oxide sensor kit, it functions as a fluorogenic probe. For cell-based assays, incubate with live cells (1–10 µM, 30–60 min), then image using confocal microscopy with appropriate filters. Calibration curves using NO donors (e.g., SNAP) are recommended to quantify dynamic NO changes .

Advanced Research Questions

Q. How to design experiments to resolve discrepancies in fluorescence intensity under varying cellular conditions?

  • Methodological Answer: Contradictions in fluorescence data may arise from pH sensitivity, competing reactive oxygen species (ROS), or protein binding. Conduct parallel experiments:
  • pH Titration: Measure fluorescence at pH 4–9 using buffers (e.g., PBS, HEPES) .
  • Interference Controls: Add ROS scavengers (e.g., ascorbic acid) or NO-specific inhibitors (e.g., L-NAME) .
  • Membrane Localization: Use organelle-specific dyes (e.g., MitoTracker) to confirm subcellular targeting .

Q. What experimental strategies optimize synthesis yield and purity for this compound?

  • Methodological Answer: Key steps include:
  • Schiff Base Formation: React 2-methylquinolin-8-amine with aldehyde intermediates under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification: Use flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
  • Yield Enhancement: Optimize stoichiometry (1:1.2 molar ratio of quinoline to xanthene precursor) and reaction time (12–24 hr) .

Q. How to assess environmental persistence and ecotoxicological impacts of this compound?

  • Methodological Answer: Follow OECD guidelines for environmental fate studies:
  • Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) and analyze degradation products via LC-MS .
  • Bioaccumulation: Use logP calculations (predicted ~3.2 for C₃₁H₂₁ClN₂O₅) and aquatic toxicity assays (e.g., Daphnia magna LC50) .
  • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify half-life using first-order kinetics .

Q. What statistical models are suitable for analyzing dose-response data in NO sensing assays?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). For time-lapse imaging, apply mixed-effects models to account for intra-sample variability. Validate with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) .

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